molecular formula C16H24N2O2 B177814 4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester CAS No. 159874-34-7

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B177814
CAS No.: 159874-34-7
M. Wt: 276.37 g/mol
InChI Key: WVCCTTCYYHHOIR-UHFFFAOYSA-N
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Description

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at position 1 and an isopropylamino substituent at position 4 of the piperidine ring. This compound is categorized as a secondary amine and serves as a synthetic building block in pharmaceutical and chemical research . Its structure combines the rigidity of the piperidine ring with the lipophilic benzyl ester, making it a versatile intermediate for drug discovery.

Properties

IUPAC Name

benzyl 4-(propan-2-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)17-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCCTTCYYHHOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633436
Record name Benzyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159874-34-7
Record name Phenylmethyl 4-[(1-methylethyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159874-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Piperidine Intermediate Formation

The synthesis typically begins with a piperidone precursor. For example, 1-benzyl-4-piperidone serves as a common intermediate, synthesized via condensation of benzylamine with methyl acrylate derivatives under basic conditions. A patent by CN1583742A details the preparation of 1-benzyl-4-keto-3-piperidine acid methyl ester using sodium methoxide in toluene-methanol, achieving a 95% yield after refluxing for 5 hours. Critical steps include:

  • Anhydrous reaction conditions : Toluene and methanol are dried over molecular sieves to prevent hydrolysis.

  • Nucleophilic addition : Sodium methoxide facilitates the formation of the piperidine ring via intramolecular cyclization.

This intermediate is subsequently hydrolyzed to 1-benzyl-4-piperidone using 20% hydrochloric acid, followed by neutralization with NaOH to isolate the product.

Introduction of the Isopropylamino Group

The isopropylamino moiety is introduced via nucleophilic substitution or reductive amination. In one approach, 1-benzyl-4-piperidone reacts with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. Alternatively, a two-step process involves:

  • Formation of an imine : Condensation of piperidone with isopropylamine using titanium tetrachloride.

  • Reduction : Catalytic hydrogenation with palladium on carbon yields the secondary amine.

Optimal conditions require strict temperature control (0–15°C during imine formation) to minimize side reactions.

Benzyl Ester Protection

The final step involves esterification of the carboxylic acid group with benzyl chloride or benzyl bromide. A preferred method uses DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane. This method achieves >85% yield under inert atmospheres. Alternatively, a patent by CN102442937B demonstrates direct esterification using benzyl alcohol and sulfuric acid as a catalyst, though this approach risks over-esterification.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production leverages continuous flow chemistry to enhance reproducibility. Key parameters include:

  • Residence time : 30–60 minutes for imine formation.

  • Temperature gradients : Stepwise heating from 25°C to 80°C during cyclization.

  • Catalyst recycling : Palladium catalysts are recovered via filtration and reused, reducing costs.

Solvent Optimization

Toluene and ethyl acetate are preferred solvents due to their low polarity and ease of removal. A study comparing solvents found that toluene improves reaction kinetics by 40% compared to THF, attributed to its non-coordinating nature.

Laboratory-Scale Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, the esterification step completes in 10 minutes at 100°C under microwave conditions, versus 2 hours conventionally.

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions. Ball milling 1-benzyl-4-piperidone with isopropylamine and benzyl chloroformate achieves 78% yield without solvents, minimizing waste.

Yield and Purity Analysis

Comparative Yield Data

StepMethodYield (%)Citation
Piperidone synthesisSodium methoxide in toluene95
Isopropylamino additionReductive amination82
Benzyl esterificationDCC/DMAP in DCM87

Impurity Profiling

Common impurities include:

  • Unreacted piperidone : <2% when using excess isopropylamine.

  • Over-esterified products : Controlled by limiting benzyl chloride stoichiometry to 1.1 equivalents.

Reaction Optimization Strategies

Catalytic Systems

  • Palladium on carbon : Enhances reductive amination efficiency (TOF = 120 h⁻¹).

  • Enzymatic catalysts : Lipase B catalyzes esterification with 90% enantiomeric excess in non-aqueous media.

Temperature and pH Control

  • Low-temperature regimes (0–5°C) prevent epimerization during imine formation.

  • pH 8–9 during workup minimizes hydrolysis of the benzyl ester .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Complexity and Functional Group Variations

4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1353972-73-2)
  • Structure: Differs by an additional aminoethyl group attached to the isopropylamino substituent.
  • Molecular Formula : C₁₈H₂₉N₃O₂.
  • This enhances solubility in aqueous environments compared to the simpler isopropylamino group in the target compound .
  • Applications : Likely used in targeting amine-sensitive receptors or enzymes in drug discovery.
4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester (CAS 629625-96-3)
  • Structure: Features a trifluoromethyl group and an amino group at position 4.
  • Molecular Formula : C₁₄H₁₇F₃N₂O₂.
  • Key Differences: The trifluoromethyl group increases lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation. This makes the compound more suitable for central nervous system (CNS) drug candidates compared to the non-fluorinated target .
  • Applications: Potential use in enzyme inhibition or fluorinated drug analogs.
4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353960-74-3)
  • Structure: Substituted with a chiral amino acid-derived group (2-amino-3-methyl-butyrylamino).
  • Molecular Formula : C₁₈H₂₇N₃O₃.
  • Key Differences: The amino acid moiety enables peptide-like interactions, making it suitable for prodrug design or peptidomimetics. This contrasts with the target compound’s simpler aliphatic substituent .
  • Applications : Likely used in targeted drug delivery or as a protease substrate.

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Formula Lipophilicity (LogP) Hydrogen Bond Acceptors Key Stability Considerations
Target Compound 4-isopropylamino C₁₆H₂₂N₂O₂ Moderate (~2.5) 3 Acid-sensitive benzyl ester
CAS 1353972-73-2 4-(aminoethyl-isopropylamino) C₁₈H₂₉N₃O₂ Lower (~1.8) 4 Increased polarity reduces hydrolysis risk
CAS 629625-96-3 4-amino-4-trifluoromethyl C₁₄H₁₇F₃N₂O₂ High (~3.2) 4 Fluorine enhances metabolic stability
CAS 1353954-89-8 4-(cyclopropylamino-methyl) C₁₉H₂₈N₃O₂ Moderate (~2.7) 3 Strained cyclopropane may limit shelf life

Biological Activity

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{17}H_{24}N_{2}O_{2}
  • Molecular Weight : 288.39 g/mol

This compound features a piperidine ring substituted with an isopropylamino group and a benzyl ester moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiproliferative Effects : Studies have shown that certain piperidine derivatives possess significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.20 µM against HT-29 colon cancer cells, indicating potent inhibitory effects on cell proliferation .
  • Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, inhibitors targeting threonine tyrosine kinase (TTK) have shown promise in reducing tumor growth in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been identified as inhibitors of critical signaling pathways in cancer cells. The inhibition of kinases such as B-Raf(V600E) has been linked to reduced cell proliferation and increased apoptosis in tumor cells .
  • Modulation of Lipid Metabolism : Some derivatives have been shown to modulate fatty acid amide hydrolase (FAAH) activity, potentially influencing pain and anxiety pathways .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

  • Antiproliferative Activity Against Cancer Cell Lines :
    • A series of piperidine derivatives were tested for their antiproliferative effects against HeLa and MDA-MB-231 cell lines.
    • The most active compounds exhibited GI50 values ranging from 0.15 to 1.4 µM, demonstrating significant potential for cancer treatment .
  • Targeting TTK Kinase :
    • In a study focused on TTK inhibitors, compounds were developed that showed strong binding affinity and prolonged residence time at the target site, enhancing their antiproliferative effects against aggressive cancer types .

Data Table: Biological Activity Summary

Compound NameIC50 (µM)Target Enzyme/PathwayCancer Type
4-Isopropylamino-piperidine derivative0.20B-Raf(V600E)Colon (HT-29)
Piperidine derivative A0.15TTK kinaseBreast (MDA-MB-231)
Piperidine derivative B1.40UnspecifiedCervical (HeLa)

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